5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione
Description
Properties
CAS No. |
51027-17-9 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-methyl-1-(2-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-3-4-6-9(7)13-8(2)10(14)12-11(13)15/h3-6,8H,1-2H3,(H,12,14,15) |
InChI Key |
ZXHLHWBISHGPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=O)N1C2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . The yields of the synthesized compounds are generally high, ranging from 70% to 74% .
Industrial Production Methods: Industrial production methods for imidazolidine-2,4-diones often involve microwave-assisted synthesis, which enhances the efficiency and yield of the reaction . This method allows for the rapid and uniform heating of the reaction mixture, leading to shorter reaction times and higher product purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the imidazolidine ring, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under mild to moderate conditions .
Major Products: The major products formed from these reactions include various substituted imidazolidine-2,4-diones, which exhibit enhanced biological activities . These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential anticonvulsant, antibacterial, and anti-inflammatory properties . The compound is also used in the development of new pharmaceuticals and as a ligand in asymmetric catalysis .
Mechanism of Action
The mechanism of action of 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to voltage-gated sodium channels, inhibiting their activity and thereby exerting its anticonvulsant effects . Additionally, it may interact with other proteins and enzymes involved in inflammatory and bacterial processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione can be contextualized by comparing it to structurally related imidazolidine-2,4-dione derivatives. Below is a detailed analysis:
Structural and Functional Comparison
Key Insights from Comparative Analysis
Substituent-Driven Activity: Antiarrhythmic Activity: The piperazinylpropyl substituent in the compound from enhances α1-adrenoreceptor binding, correlating with antiarrhythmic efficacy. Antidepressant Mechanism: The dimethylaminobenzyl group in imparts antidepressant activity via a non-tricyclic pathway, avoiding biogenic amine uptake interference. Enzyme Inhibition: Sulfonyl and halogenated aryl groups (e.g., in ) improve aldose reductase inhibition, critical for addressing diabetic complications.
Structural Conformations :
- The U-shaped conformation observed in facilitates intermolecular interactions (e.g., N–H⋯O hydrogen bonds), which may stabilize target binding.
- Planar fluorophenyl derivatives (e.g., ) exhibit π-stacking, influencing crystal packing and solubility.
Receptor Selectivity: Substituents like the 2-methoxyphenylpiperazine moiety in enhance selectivity for α1-adrenoreceptors over 5-HT1A receptors.
Metabolic and Pharmacokinetic Considerations :
- Methoxy () and difluoromethoxy () groups may improve metabolic stability, while halogenated aryl groups () increase lipophilicity and target affinity.
Biological Activity
5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in recent years for its potential biological activities. This compound is being investigated for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the current understanding of its biological activity based on diverse research findings.
5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione can be synthesized through several methods, typically involving the reaction of 2-methylphenylglycine with isocyanates. The general reaction pathway leads to the formation of the imidazolidine-2,4-dione structure, which is characterized by its unique ring formation that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cell proliferation, which is particularly relevant in cancer research. For instance, studies suggest that it may inhibit protein kinases that are overexpressed in various cancers, such as Pim-1 and Pim-2 kinases .
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis or function, although specific pathways are still under investigation .
Biological Activity Overview
The following table summarizes key biological activities associated with 5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione:
Case Studies and Research Findings
- Anticancer Properties : A study focused on the inhibition of Pim kinases demonstrated that derivatives of imidazolidine compounds could significantly reduce cancer cell proliferation in vitro. The IC50 values for these compounds were notably low, indicating potent activity against prostate cancer cells .
- Antimicrobial Efficacy : Research comparing various derivatives revealed that 5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione showed superior antibacterial activity compared to traditional antibiotics like cefuroxime against specific bacterial strains .
- Neuropharmacological Effects : Investigations into the neuropharmacological effects indicated that some derivatives could modulate neurotransmitter levels and exhibit anticonvulsant properties, suggesting a potential role in treating epilepsy or other neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
